molecular formula C14H11BrO2 B1269710 4-Bromo-4'-methoxybenzophenone CAS No. 54118-75-1

4-Bromo-4'-methoxybenzophenone

Cat. No. B1269710
CAS RN: 54118-75-1
M. Wt: 291.14 g/mol
InChI Key: VFMPCNWWYIQPCN-UHFFFAOYSA-N
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Description

4-Bromo-4'-methoxybenzophenone is a chemical compound of interest in various fields of chemistry and materials science due to its structural features. The bromo and methoxy substituents on the benzophenone backbone influence its reactivity and physical properties.

Synthesis Analysis

Synthesis of derivatives closely related to 4-Bromo-4'-methoxybenzophenone involves multi-step chemical processes. For instance, methyl 4-bromo-2-methoxybenzoate, a compound with structural similarities, can be synthesized from 4-bromo-2-fluorotoluene through a series of bromination, hydrolysis, cyanidation, methoxylation, hydrolysis again, and finally esterification, achieving an overall yield of about 47% and a purity of 99.8% (Chen Bing-he, 2008). Additionally, the green synthesis of 4-methoxybenzophenone from anisole and benzoic acid, catalyzed by tungstophosphoric acid supported on MCM-41, has been reported, highlighting an efficient method with high selectivity and conversion rates (Huanhuan Zhang et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds akin to 4-Bromo-4'-methoxybenzophenone is often elucidated using X-ray diffraction and spectroscopic methods, which reveal their crystalline structure and bonding configurations. For example, the structure of N′-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide was determined, showing the E configuration with respect to the C=N double bonds, providing insight into the spatial arrangement of substituents (Mei-An Zhu & X. Qiu, 2011).

Scientific Research Applications

1. Green Synthesis of 4-methoxybenzophenone

  • Application Summary : 4-Bromo-4’-methoxybenzophenone is used in the green synthesis of 4-methoxybenzophenone, an important fine chemical intermediate widely used in the synthesis of UV-absorbers, dyes, drugs, fragrances, and insecticides .
  • Methods of Application : The synthesis is achieved via the Friedel–Crafts acylation of anisole with benzoic acid, catalyzed by tungstophosphoric acid (HPW) supported on MCM-41 (HPW/MCM-41). The conversion of benzoic acid reached 97.2% and the selectivity for 4-methoxybenzophenone was 87.4% under the optimum conditions over a 50 wt.% HPW/MCM-41 catalyst .
  • Results or Outcomes : The method established for the green synthesis of 4-methoxybenzophenone was efficient, with the conversion of benzoic acid reaching 97.2% and the selectivity for 4-methoxybenzophenone being 87.4% under the optimum conditions .

2. Photoreduction Study

  • Application Summary : 4-Bromo-4’-methoxybenzophenone is used in the study of photoreduction, specifically the photoreduction of 4-bromo-4’-methylbenzophenone to a substituted benzpinacol .
  • Methods of Application : Solutions of 4-bromo-4’-methylbenzophenone were placed in a Rotating Rack Rayonet reactor at 350nm at intervals of 5, 15, 30, and 45 minutes .
  • Results or Outcomes : The study yielded a photoreduction quantum efficiency of 7.75% .

3. Synthesis of 4-methoxymethylbenzoic acid

  • Application Summary : 4-Bromo-4’-methoxybenzophenone is used in the synthesis of 4-methoxymethylbenzoic acid .
  • Methods of Application : The synthesis involves the iodosulfonylation-dehydroiodination of styrene. The reaction involves the use of sodium p-toluenesulfinate and iodine in methanol, followed by a β-elimination promoted by potassium hydroxide .
  • Results or Outcomes : The experiment was successfully executed by undergraduate students with a chemical yield range of 78-83% .

4. Photochemical Reduction of 4-Bromo-4’-Fluorobenzophenone

  • Application Summary : 4-Bromo-4’-methoxybenzophenone is used in the study of the photochemical reduction of 4-bromo-4’-fluorobenzophenone to the resulting substituted benzopinacol .
  • Methods of Application : Solutions of 4-bromo-4’-fluorobenzophenone were irradiated with UV light at 350 nm for 5, 10, 20, and 40 minutes .
  • Results or Outcomes : The study was conducted to determine the overall goal of determining Phi (reduction) .

5. Synthesis of 4-methoxymethylbenzoic acid

  • Application Summary : 4-Bromo-4’-methoxybenzophenone is used in the synthesis of 4-methoxymethylbenzoic acid .
  • Methods of Application : The synthesis involves the iodosulfonylation-dehydroiodination of styrene. The reaction involves the use of sodium p-toluenesulfinate and iodine in methanol, followed by a β-elimination promoted by potassium hydroxide .
  • Results or Outcomes : The experiment was successfully executed by undergraduate students with a chemical yield range of 78-83% .

6. Photochemical Reduction of 4-Bromo-4’-Fluorobenzophenone

  • Application Summary : 4-Bromo-4’-methoxybenzophenone is used in the study of the photochemical reduction of 4-bromo-4’-fluorobenzophenone to the resulting substituted benzopinacol .
  • Methods of Application : Solutions of 4-bromo-4’-fluorobenzophenone were irradiated with UV light at 350 nm for 5, 10, 20, and 40 minutes .
  • Results or Outcomes : The study was conducted to determine the overall goal of determining Phi (reduction) .

Safety And Hazards

4-Bromo-4’-methoxybenzophenone is classified as having acute toxicity (oral, dermal, inhalation), skin irritation, eye irritation, and specific target organ toxicity . Precautionary measures include avoiding dust formation, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

(4-bromophenyl)-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO2/c1-17-13-8-4-11(5-9-13)14(16)10-2-6-12(15)7-3-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFMPCNWWYIQPCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355227
Record name 4-Bromo-4'-methoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-4'-methoxybenzophenone

CAS RN

54118-75-1
Record name 4-Bromo-4'-methoxybenzophenone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 54118-75-1
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Synthesis routes and methods I

Procedure details

To a cooled (ice bath, 5° C.) mixture of 4-bromobenzoyl chloride (25.0 g, 0.114 mol) and anisole (15.5 g, 0.143 mol, 1.25 eq) in CH2Cl2 (500 mL) was added AlCl3 (19.0 g, 0.143 mol, 1.25 eq) portion-wise over a period of 20 minutes with stirring under a nitrogen atmosphere. The resulting reaction mixture was allowed to stir between 5° C. and 20° C. for 3 h. The reaction mixture was poured slowly into 20% aqueous HCl (500 mL), stirred for 15 min, and layers were separated. The aqueous layer was further extracted with CH2Cl2 (3×250 mL). The combined organic layer was washed with water (200 mL), brine (200 mL) dried (Na2SO4), filtered, and concentrated under reduced pressure to afford 33.48 g (100%) of compound 1 as a white solid. 1H NMR (300 MHz, CDCl3): δ 3.91 (s, 3H), 6.99 (d, J=8.7 Hz, 2H), 7.65 (s, 4H), 7.82 (d, J=8.7 Hz, 2H).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
19 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three
Yield
100%

Synthesis routes and methods II

Procedure details

To a solution of 4-bromo-benzoyl chloride (3.3 g, 15 mmol) and AlCl3 (2.6 g, 20 mmol) in nitrobenzene (20 mL) was added a solution of methoxy-benzene (1.5 g, 14.5 mmol) in nitrobenzene (5 mL) slowly at 0° C. The resulting mixture was allowed to warm to rt and stir at rt for 16 h. The mixture was poured onto 150 mL ice-water solution and extracted with CH2Cl2 (5×100 mL). The combined organic layers were washed with water (2×100 mL) and brine (50 mL). and dried over anhy. Na2SO4. The solvent was removed in vacuo to obtain the crude product which was purified by recrystallization from cyclohexane to yield the title product (4.0 g, 91%) as a solid; 1H NMR (500 MHz, CDCl3); δ 3.90 (s, 3H), 6.97 (d, J=8.5, 2H), 7.63 (d, J=2.0, 4H), 7.79 (d, J=9.0, 2H).
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
150 mL
Type
reactant
Reaction Step Two
Yield
91%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To commercially available nitromethane (10 ml) were added commercially available anisole (1.08 g), commercially available 4-bromobenzoyl chloride (2.20 g) and commercially available ytterbium(III) trifluoromethanesulfonate (620 mg), and the admixture was stirred at 60° C. overnight. The reaction mixture was partitioned between water and chloroform, and the chloroform layer was then dried with anhydrous magnesium sulfate. After removing the solvent by reduced-pressure distillation, the resulting residue was purified by column chromatography on silica gel eluting with hexane/ethyl acetate to obtain 1.65 g of the title compound (yield: 57%).
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
620 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
57%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-4'-methoxybenzophenone
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Reactant of Route 6
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4-Bromo-4'-methoxybenzophenone

Citations

For This Compound
23
Citations
S Aiken, D Clayton, CD Gabbutt, BM Heron, SB Kolla - Dyes and Pigments, 2013 - Elsevier
… 4-Bromo-4′-methoxybenzophenone was prepared in 85% yield by routine Friedel–Crafts acylation of anisole with 4-bromobenzoyl chloride in the presence of aluminium chloride; this …
Number of citations: 6 www.sciencedirect.com
HA Fahim, FG Baddar, MA Galaby - Journal of the Chemical Society …, 1955 - pubs.rsc.org
The formation of these salts (I) is governed by the--M effect of the aroyl group, which is the combined effect of the electronic displacements due to the carbonyl and the aryl group. …
Number of citations: 2 pubs.rsc.org
B Skillinghaug, C Skold, J Rydfjord… - The Journal of …, 2014 - ACS Publications
A fast and efficient protocol for the palladium(II)-catalyzed production of aryl ketones from sodium arylsulfinates and various organic nitriles under controlled microwave irradiation has …
Number of citations: 69 pubs.acs.org
R Mills, GZ Wu - Journal of pharmaceutical sciences, 2004 - Elsevier
To facilitate intracellular delivery of hydrophilic drugs, a general lipophilic carrier molecule was designed and synthesized. The carrier comprised a chemiluminescent-photochromic …
Number of citations: 13 www.sciencedirect.com
Y Lee, KM Hwang, S Lee, BB Park, T Kim, WS Han - Dyes and Pigments, 2023 - Elsevier
‘‘Hot-exciton’’ materials exhibiting high-lying reverse intersystem crossing (hRISC) are promising candidates for organic light-emitting diode (OLED) materials owing to their improved …
Number of citations: 6 www.sciencedirect.com
RE Buckles, RE Erickson, JD Snyder… - Journal of the American …, 1960 - ACS Publications
When tetraanisylethylene (I) interacted with various electron acceptors, a characteristic blue (Xmal around 57 µ) solution was usually observed. On standing, dilute solutions (10~ 3 M or …
Number of citations: 17 pubs.acs.org
P Debroy, SV Lindeman, R Rathore - The Journal of Organic …, 2009 - ACS Publications
A versatile synthesis of a new class of polyaromatic receptors (stilbenoprismands) containing a Δ-shaped cavity similar to that of the π-prismand together with an intimately coupled …
Number of citations: 30 pubs.acs.org
DR Veach - 2001 - search.proquest.com
… The Wittig reaction to make olefin 12j 4-bromo-4’-methoxybenzophenone, 1, was easily synthesized in a high yield (78 %) via a Friedel-Crafts acylation of anisole by para…
Number of citations: 2 search.proquest.com
H Brunner, W Dafinger, H Schönenberger - Inorganica chimica acta, 1989 - Elsevier
Fifteen ligands of the pyridylmethylamine type and their PtCl 2 complexes were prepared, characterized and subjected to a screening system for evaluation of a specific activity against …
Number of citations: 8 www.sciencedirect.com
AM Echavarren, JK Stille - Journal of the American Chemical …, 1988 - ACS Publications
The palladium-catalyzed coupling reaction of aryl triflates with organostannanes in the presence of carbon monoxide and lithium chloride takes place under relatively mild conditions to …
Number of citations: 277 pubs.acs.org

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